TRPV1 activator-1

TRPV1 thermodynamic mutant cycle analysis ligand-gated ion channel

TRPV1 activator-1 (Compound 8; CAS 1803181-80-7; MW 321.48; C18H27NO2S) is a synthetic capsaicin analog characterized by a single O→S substitution in the amide neck region, replacing the carbonyl oxygen with a thiocarbonyl sulfur. This modification specifically alters the hydrogen-bonding capacity of the neck pharmacophore while preserving the vanillyl head and aliphatic tail moieties.

Molecular Formula C18H27NO2S
Molecular Weight 321.5 g/mol
Cat. No. B12398520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV1 activator-1
Molecular FormulaC18H27NO2S
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=S)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H27NO2S/c1-14(2)8-6-4-5-7-9-18(22)19-13-15-10-11-16(20)17(12-15)21-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,22)/b8-6+
InChIKeyGSYUZLOIFZTYCB-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TRPV1 Activator-1 (Compound 8): A Site-Specific Capsaicin Neck Analog for T551-Interaction Studies


TRPV1 activator-1 (Compound 8; CAS 1803181-80-7; MW 321.48; C18H27NO2S) is a synthetic capsaicin analog characterized by a single O→S substitution in the amide neck region, replacing the carbonyl oxygen with a thiocarbonyl sulfur [1]. This modification specifically alters the hydrogen-bonding capacity of the neck pharmacophore while preserving the vanillyl head and aliphatic tail moieties. The compound was designed and validated by Yang et al. (2015) as a chemical probe to dissect the molecular contributions of the T551 residue within the TRPV1 capsaicin-binding pocket [1]. Unlike commercial TRPV1 agonist screening libraries that offer structurally diverse but mechanistically uncharacterized compounds, TRPV1 activator-1 is one of a limited set of analogs with experimentally resolved, residue-level interaction specificity, making it a targeted tool rather than a general-purpose agonist [1].

Why Capsaicin, Capsiate, or TRPV1 Activator-2 Cannot Substitute for TRPV1 Activator-1 in Neck-T551 Interaction Studies


TRPV1 agonists form a pharmacologically heterogeneous class: capsaicin engages the channel via distributed van der Waals, hydrogen-bond, and π-stacking interactions across head, neck, and tail sub-sites [1]; capsiate (an ester analog) exhibits approximately 1,000-fold reduced potency due to loss of the amide hydrogen bond with T551 [1]; and TRPV1 activator-2 (Compound 9) bears modifications solely in the vanillyl head region, targeting residues at the lipid-water interface rather than the S4 segment . Only TRPV1 activator-1 combines an intact vanillyl head and aliphatic tail with a precisely altered neck capable of selectively probing the T551 hydrogen-bond interaction in thermodynamic mutant cycle analysis [1]. Generic substitution among these analogs would conflate head-region, neck-region, and tail-region contributions, rendering it impossible to isolate the energetic contribution of any single residue-ligand contact [1]. Users seeking a clean chemical tool for residue-specific binding energy measurements require the exact O→S neck modification present in Compound 8.

TRPV1 Activator-1: Quantitative Differentiation Evidence Against Capsaicin, Capsiate, and In-Class Analogs


Coupling Energy Between T551 and the Neck Oxygen: 2.19 kT for TRPV1 Activator-1 vs. T551V Mutant Cycle

Thermodynamic mutant cycle analysis using wild-type TRPV1, T551V mutant, capsaicin, and TRPV1 activator-1 (Compound 8) revealed that the coupling energy between residue T551 and the neck oxygen atom is 2.19 ± 0.08 kT (equivalent to 1.29 ± 0.05 kcal/mol at 24°C). This value exceeds the established 1.5 kT threshold for a specific interaction [1]. Critically, T551V mutation and Compound 8 (O→S neck replacement) each substantially shifted the EC50 individually, but when combined they exhibited no additive effect—confirming that both perturbations act upon the same molecular interaction [1]. By contrast, coupling energies measured at nine other pocket-lining residues (including M548 and N552, immediately adjacent to T551) were all below the 1.5 kT threshold, demonstrating that only T551 engages in a specific, energetically significant interaction with the neck pharmacophore [1].

TRPV1 thermodynamic mutant cycle analysis ligand-gated ion channel

Capsiate as Negative Control: ~1,000-Fold EC50 Increase vs. Capsaicin Establishes the Neck Pharmacophore Baseline

In the same study, Yang et al. reported that capsiate—a naturally occurring capsaicinoid in which the neck –NH– group is replaced by an oxygen atom (ester linkage)—exhibited an EC50 approximately 1,000-fold higher than that of capsaicin (Supplementary Fig. 4a, b) [1]. This dramatic potency loss establishes the baseline energetic contribution of the neck amide hydrogen bond. TRPV1 activator-1 occupies a unique intermediate position: it retains the –NH– group but replaces the carbonyl oxygen with sulfur (O→S), thereby specifically weakening the hydrogen-bond acceptor capacity without eliminating the amide scaffold altogether. The functional consequence is a substantial but mechanistically interpretable EC50 shift distinct from the near-complete potency loss seen with capsiate [1]. This graded perturbation makes Compound 8 uniquely suitable for quantifying the hydrogen-bond contribution of the neck carbonyl to ligand binding energy, whereas capsiate is too severe a modification to yield interpretable energetic measurements [1].

capsiate TRPV1 agonist potency structure-activity relationship

Differential Modification Site: TRPV1 Activator-1 (Neck, T551) vs. TRPV1 Activator-2 (Head, Lipid-Water Interface)

TRPV1 activator-2 (Compound 9; CAS 17514-11-3) is a companion analog from the same Yang et al. 2015 study, engineered with modifications in the vanillyl head region rather than the neck [1]. Compound 9 specifically interacts with channel residues at the lipid-water interface (S4-S5 linker region, including residue E571), a pharmacophoric sub-site distinct from the T551-interacting neck region probed by TRPV1 activator-1 [1]. While both compounds are capsaicin analogs, their modifications target non-overlapping residue contacts: Compound 8 isolates the neck-T551 hydrogen bond, while Compound 9 isolates the head–S4-S5 linker interactions [1]. This orthogonal targeting enables users to independently interrogate the two major specific interaction sites within the capsaicin-binding pocket. The molecular weight difference (Compound 8: 321.48 Da vs. Compound 9: 319.44 Da) and distinct IUPAC names further reflect their divergent chemical structures .

site-specific chemical probe TRPV1 pharmacophore mapping analog pair selection

Residue-Level Selectivity: Only T551 Exhibits Significant Coupling Above Threshold Among Ten Tested Pocket Residues

Yang et al. systematically calculated coupling energies between the capsaicin neck pharmacophore and ten individual residues lining the TRPV1 capsaicin-binding pocket. Only T551 exhibited coupling energy (2.19 ± 0.08 kT) above the 1.5 kT threshold for a specific interaction [1]. Adjacent residues M548 and N552 displayed substantially weaker coupling, confirming the spatial and energetic selectivity of this interaction [1]. Because TRPV1 activator-1 was specifically designed to alter the T551-interacting atom, its use directly probes the single pocket residue that meets the energetic criterion for a specific ligand-channel contact in the neck region. No other commercially available capsaicin analog—including dihydrocapsaicin, olvanil, or resiniferatoxin—has been validated with this residue-level coupling energy resolution against a complete panel of binding-pocket residues [1]. This quantitative selectivity mapping provides a unique level of confidence in attributing any observed functional effect to the T551 interaction rather than off-target contacts within the pocket.

binding pocket residue selectivity allosteric coupling molecular pharmacology

TRPV1 Activator-1: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Thermodynamic Mutant Cycle Analysis of T551-Specific Ligand-Channel Interactions

TRPV1 activator-1 (Compound 8) is explicitly validated for use in thermodynamic mutant cycle experiments alongside T551V, T551S, and other S4-segment mutants. The non-additive EC50 effect observed when pairing Compound 8 with T551V (but not with T551S or other pocket mutants) enables precise quantification of the energetic coupling between the neck carbonyl and this specific threonine residue. Experimental protocol follows the established workflow: (1) generate concentration-response curves for capsaicin on WT, T551V, and T551S; (2) repeat with TRPV1 activator-1; (3) calculate coupling energy Ω = (EC50_WT_cap × EC50_mutant_8) / (EC50_WT_8 × EC50_mutant_cap). A coupling energy exceeding 1.5 kT confirms a specific interaction [1]. This application is not achievable with capsiate (~1,000-fold potency loss eliminates measurable currents) or with TRPV1 activator-2 (targets the head/lipid-water interface, not T551).

Orthogonal Pharmacophoric Sub-Site Dissection Using the Compound 8 / Compound 9 Pair

For research programs aiming to decouple the energetic contributions of the capsaicin head and neck pharmacophores, TRPV1 activator-1 (neck probe, targeting T551 on S4) and TRPV1 activator-2 (head probe, targeting residues at the S4-S5 linker lipid-water interface) form a non-overlapping, complementary pair [1]. Users can independently assess: (a) whether a novel TRPV1 mutation selectively perturbs head-binding or neck-binding; (b) whether allosteric modulators shift the head- vs. neck-dependent activation pathway differentially; and (c) whether disease-associated TRPV1 polymorphisms alter one pharmacophoric sub-site interaction without affecting the other. No other commercially available analog pair offers experimentally validated, residue-level orthogonal targeting of two distinct sub-sites within the same binding pocket [1].

Calibrated Chemical Biology Probe for Hydrogen-Bond Strength Quantification in Ion Channel Pharmacology

The O→S substitution in TRPV1 activator-1 provides a chemically defined perturbation of hydrogen-bond acceptor strength: sulfur is a weaker H-bond acceptor than oxygen due to its larger atomic radius and more diffuse electron density. This graded weakening—as opposed to the binary presence/absence of the H-bond in capsiate (O substitution for NH)—allows researchers to quantify the contribution of the neck carbonyl H-bond to overall ligand-binding free energy using the relationship ΔΔG = −kT · ln(EC50_8 / EC50_cap) [1]. When combined with the T551V mutation (which eliminates the H-bond donor), the non-additivity test confirms whether the O→S effect operates exclusively through the T551 H-bond or through additional mechanisms. This calibrated perturbation approach is a standard tool in physical organic chemistry applied to ion channel pharmacology and is uniquely enabled by Compound 8's specific chemical structure [1].

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